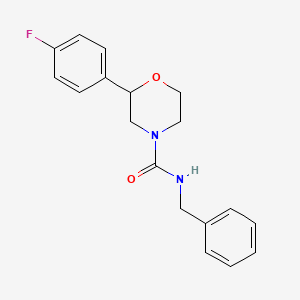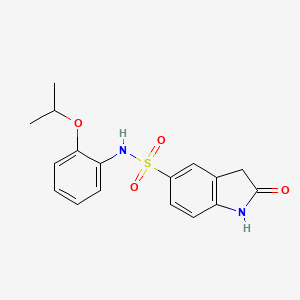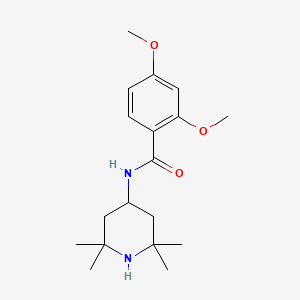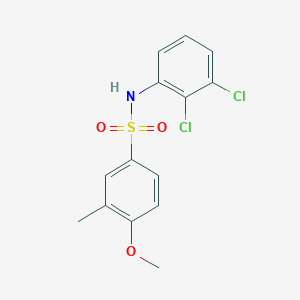
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide, also known as FLB 457, is a chemical compound that has been extensively researched for its potential therapeutic applications in the field of neuroscience. It belongs to the class of compounds known as benzamides, which are structurally similar to dopamine receptor antagonists. In
作用機序
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 acts as a selective antagonist of dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. By blocking the activity of these receptors, N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 is able to modulate the activity of dopamine and serotonin neurotransmitter systems in the brain. This modulation has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
Biochemical and Physiological Effects
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, as well as increase the activity of the mesolimbic dopamine system. It has also been shown to decrease the activity of the mesocortical dopamine system, which is thought to be involved in the negative symptoms of schizophrenia.
実験室実験の利点と制限
One of the advantages of using N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 in lab experiments is its high selectivity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. This selectivity allows for more precise modulation of these neurotransmitter systems, which can be useful in studying their role in various physiological and behavioral processes. However, one limitation of using N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 is its relatively low potency compared to other dopamine receptor antagonists, which can make it more difficult to achieve the desired pharmacological effects.
将来の方向性
There are several potential future directions for research on N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457. One area of interest is its potential therapeutic applications in the treatment of schizophrenia, depression, and anxiety. Another area of interest is its potential use as a tool for studying the role of dopamine and serotonin neurotransmitter systems in various physiological and behavioral processes. Additionally, further research is needed to investigate the potential side effects and toxicity of N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457.
合成法
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with N-benzylmorpholine-4-carboxylic acid, followed by coupling with thionyl chloride and benzylamine. The final product is then purified using column chromatography. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling reactions.
科学的研究の応用
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide 457 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. These receptors are involved in the regulation of various physiological and behavioral processes, including mood, cognition, and motor function.
特性
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-16-8-6-15(7-9-16)17-13-21(10-11-23-17)18(22)20-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHVDBLSPHFFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)




![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)

![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)


![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)